molecular formula C11H6F3NO3 B1302433 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 220652-95-9

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1302433
CAS No.: 220652-95-9
M. Wt: 257.16 g/mol
InChI Key: CGOSBKOCNUXOHB-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an α-haloketone with an amide in the presence of a base.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions. This can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane in the presence of a catalyst.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of efficient catalysts are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Trifluoromethyl)phenyl]-2-furoic acid
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 1,3,5-Tris(trifluoromethyl)benzene

Uniqueness

5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is unique due to the presence of both the oxazole ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-6(4-7)9-8(10(16)17)15-5-18-9/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOSBKOCNUXOHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(N=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372335
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220652-95-9
Record name 5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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